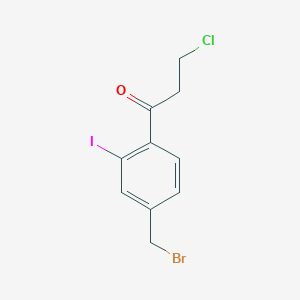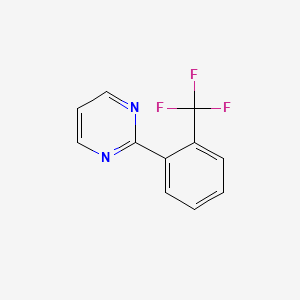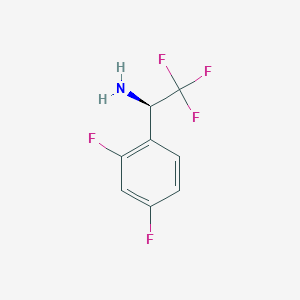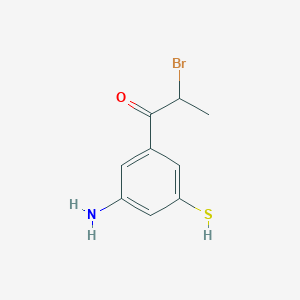
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one is an organic compound with a molecular formula of C9H10BrNOS This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(3-Amino-5-mercaptophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or iodine can be used for oxidation, often in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive amino and mercapto groups.
Industry: It can be used in the development of corrosion inhibitors and other specialty chemicals
作用機序
The mechanism by which 1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one exerts its effects depends on its interaction with molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The bromine atom can also participate in electrophilic reactions, further contributing to the compound’s reactivity .
類似化合物との比較
Similar Compounds
3-Amino-5-mercapto-1,2,4-triazole: Similar in structure but with a triazole ring instead of a propanone backbone.
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one: A positional isomer with the bromine atom at a different position.
3-Methyl-4-amino-5-mercapto-1,2,4-triazole: Another triazole derivative with a methyl group.
Uniqueness
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one is unique due to its specific combination of functional groups and the position of the bromine atom.
特性
分子式 |
C9H10BrNOS |
|---|---|
分子量 |
260.15 g/mol |
IUPAC名 |
1-(3-amino-5-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-7(11)4-8(13)3-6/h2-5,13H,11H2,1H3 |
InChIキー |
JLHUAELAEBFPAN-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=CC(=C1)S)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


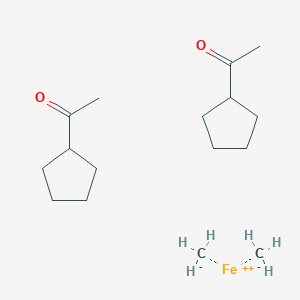
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)

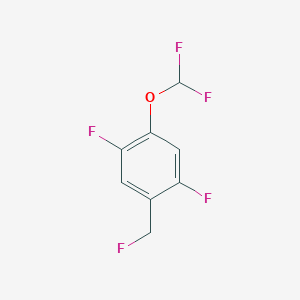

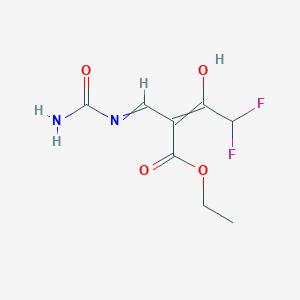

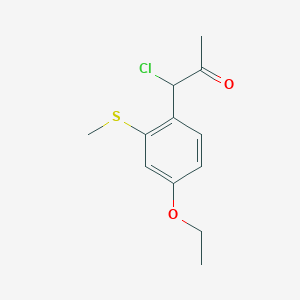
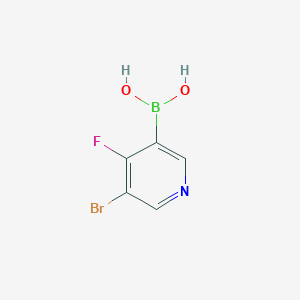
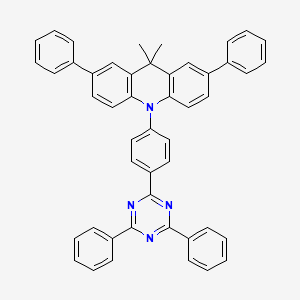
![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
